2,2'-Pyridylisatogen vs. 2,3'-Pyridylisatogen: Differential ATP Antagonism in Guinea-Pig Taenia Caecum
A direct head-to-head comparison in guinea-pig isolated taenia caeci demonstrated that 2,2'-pyridylisatogen and 2,3'-pyridylisatogen are potent antagonists of ATP responses, whereas 2,3'-nitrophenylisatogen showed no antagonism [1]. The unsubstituted isatogen core (CAS 5814-98-2) was not directly tested in this assay, but the data highlight that even minor positional isomerism (2,2'- vs. 2,3'-) significantly impacts pharmacological activity, underscoring the need for precise compound selection.
| Evidence Dimension | ATP antagonism (functional blockade of ATP-induced relaxation) |
|---|---|
| Target Compound Data | Potent antagonist (qualitative) |
| Comparator Or Baseline | 2,3'-Pyridylisatogen: Potent antagonist; 2,3'-Nitrophenylisatogen: No antagonism |
| Quantified Difference | Not quantified (qualitative binary classification) |
| Conditions | Guinea-pig isolated taenia caeci, ATP (3-1000 µM), compound concentration 50 µM |
Why This Matters
Demonstrates that positional isomerism in the heteroaryl substituent dictates ATP antagonism, a critical parameter for researchers studying purinergic signaling pathways.
- [1] Menton K, Spedding M, Gressens P, Villa P, Williamson T, Markham A. Role of spin trapping and P2Y receptor antagonism in the neuroprotective effects of 2,2'-pyridylisatogen tosylate and related compounds. Eur J Pharmacol. 2002;444(1-2):53-60. View Source
